molecular formula C8H8F3NO2 B15221303 3-Amino-5-methoxy-2-(trifluoromethyl)phenol

3-Amino-5-methoxy-2-(trifluoromethyl)phenol

Cat. No.: B15221303
M. Wt: 207.15 g/mol
InChI Key: PTRBDQUDBILQPQ-UHFFFAOYSA-N
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Description

3-Amino-5-methoxy-2-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of an amino group, a methoxy group, and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methoxy-2-(trifluoromethyl)phenol typically involves the introduction of the trifluoromethyl group into the aromatic ring, followed by the addition of the amino and methoxy groups. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base like sodium hydride. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methoxy-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho and para to the phenol group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Aminophenols.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

3-Amino-5-methoxy-2-(trifluoromethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-Amino-5-methoxy-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and methoxy groups can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-methoxy-2-(trifluoromethyl)phenol is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the trifluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8F3NO2

Molecular Weight

207.15 g/mol

IUPAC Name

3-amino-5-methoxy-2-(trifluoromethyl)phenol

InChI

InChI=1S/C8H8F3NO2/c1-14-4-2-5(12)7(6(13)3-4)8(9,10)11/h2-3,13H,12H2,1H3

InChI Key

PTRBDQUDBILQPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)O)C(F)(F)F)N

Origin of Product

United States

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